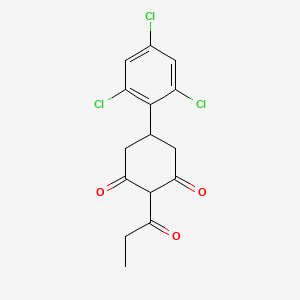
2-Butenediamide, N,N,N',N'-tetraethyl-2,3-dimethyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is an organic compound with the molecular formula C13H24N2O2 It is a derivative of butenediamide, characterized by the presence of tetraethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- typically involves the reaction of maleic anhydride with diethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the dimethyl groups. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. The final product is purified through distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tetraethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines and other reduced forms.
Substitution: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenediamide, N,N,N’,N’-tetraethyl-2-methyl-, (Z)-
- Maleamide
- Fumaramide
Uniqueness
2-Butenediamide, N,N,N’,N’-tetraethyl-2,3-dimethyl-, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
89945-59-5 |
|---|---|
Fórmula molecular |
C14H26N2O2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethyl-2,3-dimethylbut-2-enediamide |
InChI |
InChI=1S/C14H26N2O2/c1-7-15(8-2)13(17)11(5)12(6)14(18)16(9-3)10-4/h7-10H2,1-6H3 |
Clave InChI |
NLTRXZFRHRYKSR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=C(C)C(=O)N(CC)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


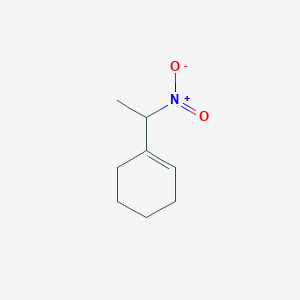
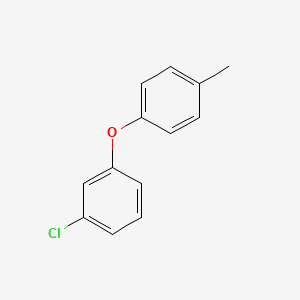
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
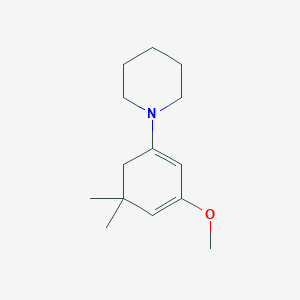
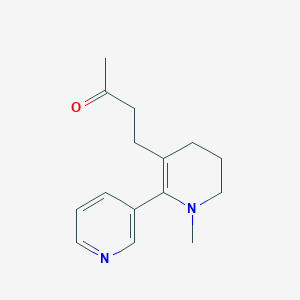

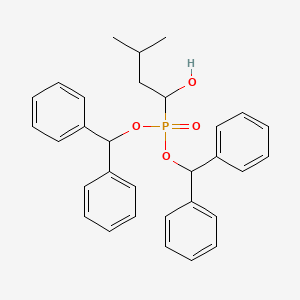

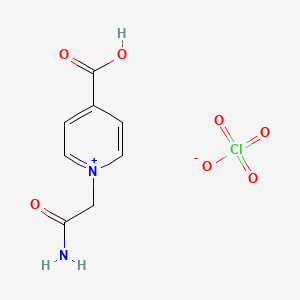
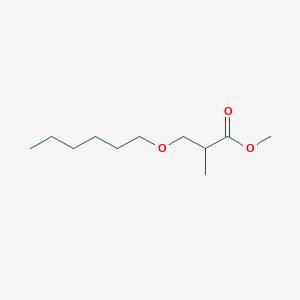
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
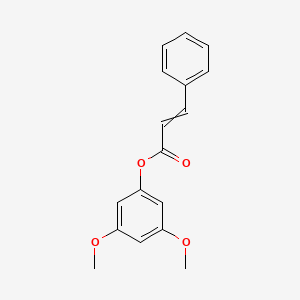
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
